molecular formula C17H21BN2O3 B7957917 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbohydrazide

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbohydrazide

Cat. No.: B7957917
M. Wt: 312.2 g/mol
InChI Key: GKAXXTWZKLQJPJ-UHFFFAOYSA-N
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Description

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbohydrazide is an organic compound that features a naphthalene ring substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group and a carbohydrazide group

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BN2O3/c1-16(2)17(3,4)23-18(22-16)14-8-7-11-9-13(15(21)20-19)6-5-12(11)10-14/h5-10H,19H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAXXTWZKLQJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbohydrazide typically involves the borylation of naphthalene derivatives. One common method includes the reaction of naphthalene-2-carbohydrazide with tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can modify the carbohydrazide group.

    Substitution: The boron atom in the dioxaborolan group can participate in substitution reactions, forming new carbon-boron bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are typical for forming new carbon-boron bonds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines. Substitution reactions can result in various boronate esters.

Scientific Research Applications

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boronate esters and other boron-containing compounds.

    Biology: The compound can be utilized in the development of boron-based drugs and probes for biological imaging.

    Medicine: Research into boron-containing compounds for cancer treatment, such as boron neutron capture therapy (BNCT), may involve derivatives of this compound.

    Industry: It can be used in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action for 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbohydrazide involves its ability to form stable boron-carbon bonds. The boron atom in the dioxaborolan group can interact with various molecular targets, facilitating reactions such as cross-coupling. The carbohydrazide group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde
  • 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo[4,5-b]pyridine
  • 2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzo[1,2-b:4,5-b’]dithiophene

Uniqueness

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbohydrazide is unique due to its combination of a naphthalene ring with both a dioxaborolan and a carbohydrazide group. This structure provides distinct reactivity and potential for diverse applications in synthesis and materials science, setting it apart from other boron-containing compounds.

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